molecular formula C11H20O2 B14265173 Ethyl 3-propylhex-5-enoate CAS No. 132767-03-4

Ethyl 3-propylhex-5-enoate

Cat. No.: B14265173
CAS No.: 132767-03-4
M. Wt: 184.27 g/mol
InChI Key: DQIWRTDKGSIGOG-UHFFFAOYSA-N
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Description

Ethyl 3-propylhex-5-enoate is an ester compound characterized by its unique structure, which includes an ethyl group, a propyl group, and a hex-5-enoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-propylhex-5-enoate can be synthesized through the esterification reaction between 3-propylhex-5-enoic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactors can intensify the process due to improved flow regimes, mass, and heat transfer .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-propylhex-5-enoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-propylhex-5-enoic acid and ethanol.

    Reduction: It can be reduced to form the corresponding alcohol.

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a metal catalyst such as palladium.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Hydrolysis: 3-propylhex-5-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Ethyl 3-propylhex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-propylhex-5-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid and alcohol, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-propylhex-5-enoate can be compared with other esters such as ethyl acetate and ethyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond in the hex-5-enoate moiety. This structural difference can lead to variations in physical properties, reactivity, and applications .

List of Similar Compounds

  • Ethyl acetate
  • Ethyl butyrate
  • Ethyl propionate

Properties

CAS No.

132767-03-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 3-propylhex-5-enoate

InChI

InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h4,10H,1,5-9H2,2-3H3

InChI Key

DQIWRTDKGSIGOG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C)CC(=O)OCC

Origin of Product

United States

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